molecular formula C18H19N3O2 B2665245 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1172933-87-7

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea

Cat. No. B2665245
CAS RN: 1172933-87-7
M. Wt: 309.369
InChI Key: NFYRYNZROLZKNK-UHFFFAOYSA-N
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Description

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea is a compound that has been synthesized as part of a series of indolin-2-one derivatives . These compounds were initially designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor .


Synthesis Analysis

The synthesis of 1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea and similar compounds involves the incorporation of a 1-benzyl-1H-1,2,3-triazole moiety . The specific synthesis details for this compound are not available in the retrieved papers.

Scientific Research Applications

Acetylcholinesterase (AChE) Inhibition

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea was initially designed as an AChE inhibitor, inspired by the structural features of donepezil—a clinically used drug for Alzheimer’s disease (AD). Notably, compounds 4g and 3a demonstrated potent inhibition of AChE, with inhibition percentages of 51% and 50%, respectively, at a concentration of 100 μM . Understanding AChE inhibition is crucial for developing treatments for neurodegenerative disorders.

Anticancer Activity

Several derivatives of this compound exhibited strong cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed IC50 values in the range of 0.65–7.17 μM. Compound 5g, in particular, showed remarkable potency (IC50 = 0.65 μM), surpassing adriamycin—a known anticancer agent. These findings suggest its potential as an anticancer lead compound .

Anti-HIV-1 Potential

Indole derivatives, including those related to 1-benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea, have been studied for their anti-HIV-1 activity. Molecular docking studies could shed light on their interactions with viral proteins .

Neuroprotective Potential

Considering the compound’s resemblance to donepezil, further investigations into its neuroprotective effects—beyond AChE inhibition—may uncover novel therapeutic avenues for neurodegenerative diseases.

properties

IUPAC Name

1-benzyl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-21-16-9-8-15(10-14(16)11-17(21)22)20-18(23)19-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYRYNZROLZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(1-ethyl-2-oxoindolin-5-yl)urea

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